molecular formula C11H11NO2 B3128822 5-(1-Phenoxyethyl)-1,2-oxazole CAS No. 338976-12-8

5-(1-Phenoxyethyl)-1,2-oxazole

Cat. No.: B3128822
CAS No.: 338976-12-8
M. Wt: 189.21 g/mol
InChI Key: KDIXMMFXEOAPSC-UHFFFAOYSA-N
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Description

5-(1-Phenoxyethyl)-1,2-oxazole is a high-purity, research-grade small molecule that incorporates a 1,2-oxazole (isoxazole) ring, a five-membered heterocycle known for its significant role in modern chemical and pharmacological research . This compound is part of the azole family, a critical class of five-membered nitrogen- and oxygen-containing heterocycles that are structurally versatile and found in numerous bioactive molecules and natural products . The 1,2-oxazole scaffold is recognized as a slightly π-deficient system due to the electronegative oxygen atom within the ring, which influences its electronic properties and interaction capabilities . As a building block in medicinal chemistry, this compound is of particular interest for the development of novel molecular hybrids. The strategy of linking heterocyclic motifs like isoxazole to other pharmacophores is a powerful tool in drug discovery, enabling the creation of compounds with enhanced or multitarget biological activities, including potential anticancer, antibacterial, and anti-inflammatory effects . Its structural features also make it a valuable candidate for application in materials science, particularly in the development of advanced organic fluorophores and functional dyes. Heterocyclic units such as 1,2-oxazole, when conjugated with aromatic systems, can effectively modulate photophysical properties and are being explored for use in organic electronics and as environmental sensors . Researchers will find this chemical to be a versatile intermediate for synthesizing complex hybrid molecules and for probing structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-phenoxyethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-9(11-7-8-12-14-11)13-10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIXMMFXEOAPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NO1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,2 Oxazoles and Derivatives Relevant to 5 1 Phenoxyethyl 1,2 Oxazole

Classical Synthetic Approaches

Classical methods for the synthesis of oxazole (B20620) rings have been foundational in heterocyclic chemistry. These approaches, while sometimes limited in scope or requiring harsh conditions, are historically significant and still find utility in certain synthetic applications.

Robinson-Gabriel Synthesis for Oxazole Ring Formation

The Robinson-Gabriel synthesis is a venerable method for the formation of oxazoles, first described independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone to yield the corresponding oxazole. wikipedia.orgpharmaguideline.com The starting 2-acylamino-ketones can be prepared through methods like the Dakin-West reaction. wikipedia.org

The mechanism proceeds via protonation of the keto group, followed by nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration, often promoted by strong acids such as sulfuric acid or phosphorus pentachloride, leads to the aromatic oxazole ring. ijpsonline.com While effective, the use of harsh dehydrating agents can sometimes lead to low yields. ijpsonline.com The use of polyphosphoric acid has been shown to improve yields to the 50-60% range. ijpsonline.comijpsonline.com

A notable modern adaptation is the one-pot Friedel-Crafts/Robinson-Gabriel synthesis, which utilizes an oxazolone (B7731731) template. This approach combines the Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration to produce 2,4,5-trisubstituted oxazoles in good yields. acs.org

Reaction Starting Materials Key Reagents Product
Robinson-Gabriel Synthesis2-Acylamino-ketoneH₂SO₄, PCl₅, POCl₃Substituted Oxazole
Wipf Variationβ-Keto amideDess-Martin periodinane, PPh₃, I₂, Et₃NSubstituted Oxazole
One-Pot Friedel-Crafts/Robinson-GabrielOxazolone, Aromatic SubstrateAlCl₃, Triflic Acid2,4,5-Trisubstituted Oxazole

Fischer Oxazole Synthesis via Cyanohydrins and Aldehydes

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgresearchgate.net Typically, the reactants are used in equimolar amounts, and the reaction is carried out in a solvent like dry ether. ijpsonline.comwikipedia.org

The mechanism is initiated by the reaction of the cyanohydrin with gaseous HCl to form an iminochloride intermediate. wikipedia.org This is followed by a dehydration reaction, which can proceed under mild conditions, leading to the formation of the oxazole ring. ijpsonline.comwikipedia.org The product often precipitates as the hydrochloride salt, which can be converted to the free base. wikipedia.org While traditionally employing aromatic cyanohydrins and aldehydes, there are instances of aliphatic compounds being used. wikipedia.org A key advantage of this method is its ability to produce 2,5-disubstituted oxazoles, a common substitution pattern in many oxazole-containing compounds. wikipedia.org

Starting Material 1 Starting Material 2 Catalyst/Solvent Product Example
Mandelic acid nitrileBenzaldehydeAnhydrous HCl / Dry Ether2,5-Diphenyl-oxazole
Benzaldehyde cyanohydrin4-BromobenzaldehydeAnhydrous HCl / Dry Ether2-(4-Bromophenyl)-5-phenyloxazole

Bredereck Reaction Utilizing α-Haloketones and Formamide (B127407)

The Bredereck reaction offers an efficient and economical pathway to 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com This method involves the reaction of α-haloketones with amides, most commonly formamide. ijpsonline.comslideshare.net The reaction is considered a clean process for oxazole synthesis. ijpsonline.com An improvement on the original method involves the use of α-hydroxyketones as the starting material, which can offer advantages in terms of substrate availability and handling. ijpsonline.comijpsonline.com

Modern and Regioselective Synthesis Strategies

More contemporary methods for oxazole synthesis often provide milder reaction conditions, greater functional group tolerance, and improved control over regioselectivity, which is crucial for the synthesis of complex molecules like 5-(1-Phenoxyethyl)-1,2-oxazole.

Van Leusen Synthesis Involving Tosylmethyl Isocyanide (TosMIC)

The Van Leusen oxazole synthesis, developed in 1972, is a powerful and versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.orgmdpi.com This one-pot reaction proceeds under mild, basic conditions. ijpsonline.commdpi.com TosMIC is a unique reagent that possesses an acidic methylene (B1212753) group, an isocyanide carbon, and a good leaving group (tosyl group). ijpsonline.comorganic-chemistry.org

The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline (B21484). organic-chemistry.orgmdpi.com Subsequent base-promoted elimination of the tosyl group leads to the formation of the 5-substituted oxazole. organic-chemistry.orgvarsal.com This reaction has a broad substrate scope and is known for its operational simplicity. mdpi.com Variations of this synthesis have been developed, including performing the reaction in ionic liquids, which can be reused without significant loss of yield. ijpsonline.com

Reactant 1 Reactant 2 (TosMIC) Base/Solvent Product Key Feature
AldehydeTosylmethyl isocyanideK₂CO₃ / Methanol5-Substituted OxazoleOne-pot synthesis of 5-substituted oxazoles
AldehydeTosylmethyl isocyanideBase / Ionic Liquid5-Substituted OxazoleUse of reusable ionic liquid as solvent

Intramolecular Nitrile Oxide Cycloaddition (INOC) for Fused 1,2-Oxazoles

The intramolecular nitrile oxide cycloaddition (INOC) is a powerful strategy for the synthesis of fused 1,2-oxazole ring systems, also known as isoxazoles. mdpi.commdpi.com This reaction is a type of 1,3-dipolar cycloaddition where a nitrile oxide, typically generated in situ, reacts with an alkene or alkyne tethered to the same molecule. mdpi.com This intramolecular approach allows for the efficient and often highly regio- and diastereoselective construction of complex polycyclic structures. mdpi.com

Nitrile oxides can be generated from various precursors, such as aldoximes, using oxidizing agents like bleach or hypervalent iodine reagents. mdpi.comresearchgate.net The INOC reaction has been successfully applied to the synthesis of a variety of fused heterocyclic systems, including pyrazolo[4′,3′:5,6]pyrano[4,3-c] wikipedia.orgwikipedia.orgoxazoles and benzopyranoisoxazoles. mdpi.comresearchgate.net The resulting fused isoxazoles can serve as important intermediates for the synthesis of biologically active compounds. mdpi.com

Precursor Key Reaction Product Type Significance
Aldoxime with a tethered alkene/alkyneIn situ nitrile oxide generation and intramolecular cycloadditionFused 1,2-oxazole (isoxazole)Efficient construction of complex, polycyclic heterocyclic systems

Reaction of β-Enamino Ketoesters with Hydroxylamine (B1172632) Hydrochloride for Regioselective 1,2-Oxazole-4-carboxylates

A robust and regioselective method for synthesizing 1,2-oxazole-4-carboxylates involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.govbeilstein-journals.org This synthetic strategy typically begins with the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to generate the β-enamino ketoester precursor. nih.govresearchgate.net The subsequent cyclization reaction with hydroxylamine can theoretically lead to two different regioisomers. researchgate.netresearchgate.net

However, the reaction pathway is highly regioselective. The proposed mechanism involves the initial reaction between the enaminone and hydroxylamine to form an intermediate (A), which then eliminates a molecule of dimethylamine (B145610) to yield intermediate (B). This is followed by an intramolecular cyclization to intermediate (C) and subsequent dehydration to furnish the final 5-substituted-1,2-oxazole-4-carboxylate products. researchgate.net An alternative pathway involving the initial nucleophilic attack of hydroxylamine on the carbonyl carbon of the enone moiety is also possible but is generally not the favored route. researchgate.netresearchgate.net

This methodology has been successfully applied to the synthesis of various novel achiral and chiral heterocyclic amino acid-like building blocks, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.govbeilstein-journals.org The structures of the resulting products are often confirmed using extensive spectroscopic analysis, including 1H, 13C, and 15N NMR, as well as high-resolution mass spectrometry and single-crystal X-ray diffraction. beilstein-journals.org

Table 1: Key Steps in the Synthesis of 1,2-Oxazole-4-carboxylates from β-Enamino Ketoesters
StepReactantsKey TransformationProduct
11,3-Diketone, N,N-Dimethylformamide dimethylacetalCondensationβ-Enamino ketoester
2β-Enamino ketoester, Hydroxylamine hydrochlorideCyclocondensation5-Substituted-1,2-oxazole-4-carboxylate

Approaches to 5-Imino-1,2-Oxazoles from C-Benzotriazolated Nitrones

A convenient synthetic route to novel 5-imino-1,2-oxazole derivatives utilizes N-substituted C-benzotriazolated nitrones and a Reformatsky reagent. clockss.org This method allows for the synthesis of trisubstituted 5-imino-1,2-oxazoles in good to high yields under mild conditions. clockss.org The starting C-benzotriazolated nitrones are prepared from diaryl (or heteroaryl) nitrones by treatment with chlorobenzotriazole and sodium benzotriazolate. clockss.org

The core reaction involves the treatment of the C-benzotriazolated nitrone with a 2-bromonitrile in the presence of a Reformatsky reagent. clockss.org The resulting 5-imino-1,2-oxazoles are valuable precursors for further functionalization. For instance, they can be converted into corresponding urea (B33335) derivatives by reaction with phenyl isocyanate or hydrolyzed to 1,2-oxazol-5-ones upon treatment with aqueous HCl. clockss.org This latter transformation can be performed in a one-pot procedure starting from the nitrone, providing an efficient route to 1,2-oxazol-5-ones in high yields. clockss.org The structures of these novel compounds are typically elucidated by IR, 1H, 13C NMR, mass spectrometry, and elemental analysis. clockss.org

Copper-Catalyzed Two-Step Syntheses for Substituted Oxazoles

Copper catalysis has emerged as a powerful tool for the synthesis of substituted oxazoles through various reaction pathways. acs.org One highly efficient method involves a copper-catalyzed tandem oxidative cyclization, which allows for the formation of polysubstituted oxazoles from readily available starting materials under mild conditions. acs.org While the prompt specifically mentions oxazoles, copper catalysis is also relevant for the synthesis of 1,2-oxazoles (isoxazoles). For instance, a copper-catalyzed [3 + 2] cycloaddition of alkynes with nitrile oxides, generated in situ, provides isoxazoles in a highly regioselective manner in a single step. organic-chemistry.org Copper(I) acetylides also undergo cycloadditions with nitrile oxides to give 3,4-disubstituted isoxazoles. organic-chemistry.org Furthermore, copper catalysts, such as copper(II) triflate [Cu(OTf)2], have been used in the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides. ijpsonline.com

Microwave-Assisted Synthesis Routes for Oxazole Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, improving yields, and promoting cleaner reactions in the synthesis of heterocyclic compounds, including oxazole and isoxazole (B147169) derivatives. ijpsonline.comnveo.orgabap.co.in The application of microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times compared to conventional heating methods. abap.co.in

This technology has been successfully employed in the van Leusen oxazole synthesis, where aldehydes react with tosylmethylisocyanide (TosMIC) to form 5-substituted oxazoles. nih.govacs.org Microwave assistance has also been utilized for the synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride. nveo.orgabap.co.in The use of microwaves in these syntheses often leads to higher product yields in shorter reaction times, highlighting the efficiency of this green chemistry approach. abap.co.in For example, the synthesis of 5-phenyl oxazole in 96% yield was achieved in just 8 minutes under microwave irradiation. acs.org

Synthesis via Condensation of Amino Acids or Derivatives with Carbonyl Compounds

The synthesis of oxazoles can be achieved through the condensation of amino acids or their derivatives with carbonyl compounds. One such method involves the reaction of α-amino acids with methyl ketones in the presence of iodine and a phase-transfer catalyst, providing a metal-free approach to polysubstituted oxazoles. thieme-connect.com This one-pot reaction is believed to proceed through a six-electron oxidation process. thieme-connect.com While this method is reported for oxazoles, the use of amino-functionalized precursors is also relevant in 1,2-oxazole synthesis, as seen in the preparation of amino acid-like 1,2-oxazole building blocks. nih.gov

Cyclo-Isomerization Reactions Leading to Oxazoles

Cyclo-isomerization reactions provide an atom-economical route to oxazole and isoxazole rings. For isoxazoles, the gold(III) chloride-catalyzed cycloisomerization of α,β-acetylenic oximes is an effective method for producing substituted isoxazoles in high yields under moderate conditions. organic-chemistry.org This approach allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org

For the synthesis of oxazoles, a zinc(II) triflate-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols has been developed. researchgate.netacs.org In this reaction, the zinc catalyst acts as both a π-acid to activate the alkyne for a 5-exo-dig cyclization and a σ-acid. researchgate.net This process yields a wide range of functionalized oxazoles under mild reaction conditions. researchgate.net

Exploration of Precursors for 1,2-Oxazole Synthesis

The synthesis of the 1,2-oxazole ring relies on the selection of appropriate precursors that provide the necessary carbon and nitrogen framework. As previously mentioned, two of the most fundamental approaches utilize either a three-carbon component with hydroxylamine or a 1,3-dipolar cycloaddition involving a nitrile oxide. nih.gov

Key precursors for these syntheses include:

1,3-Dicarbonyl Compounds: These are classic three-carbon synthons that react with hydroxylamine to form the isoxazole ring. α,β-Unsaturated ketones are also used in this context. nih.gov

β-Enamino Ketoesters: As detailed in section 2.2.3, these are versatile precursors derived from 1,3-diketones, which react regioselectively with hydroxylamine. nih.govresearchgate.net

Alkynes and Alkenes: These serve as dipolarophiles in 1,3-dipolar cycloaddition reactions with nitrile oxides to form isoxazoles and isoxazolines, respectively. organic-chemistry.org

Aldoximes: These are common precursors for the in-situ generation of nitrile oxides, which are highly reactive 1,3-dipoles. organic-chemistry.org

Propargylamines and α,β-Acetylenic Oximes: These are precursors for intramolecular cyclization and cyclo-isomerization reactions to form the isoxazole ring. organic-chemistry.org

Chalcones: These α,β-unsaturated ketones are used as synthons for isoxazole synthesis through their reaction with hydroxylamine. nveo.org

Table 2: Common Precursors and Their Role in 1,2-Oxazole Synthesis
Precursor ClassSpecific Example(s)Synthetic MethodRole
1,3-Dicarbonyl Compounds1,3-Diketones, α,β-Unsaturated ketonesCondensation with HydroxylamineThree-carbon synthon
Enaminonesβ-Enamino ketoestersCyclocondensation with HydroxylamineThree-carbon synthon
Unsaturated C-C BondsAlkynes, Alkenes1,3-Dipolar CycloadditionDipolarophile
OximesAldoximes, α,β-Acetylenic oximesNitrile Oxide Formation, Cyclo-isomerization1,3-Dipole precursor
Chalcones(E)-1,3-Diphenylprop-2-en-1-oneCondensation with HydroxylamineThree-carbon synthon

Aldehydes and Isocyanides

While the Van Leusen reaction, a well-known method involving aldehydes and tosylmethyl isocyanide (TosMIC), typically yields 5-substituted 1,3-oxazoles, modifications and alternative strategies exist for the synthesis of the isomeric 1,2-oxazoles. ijpsonline.com A notable method for constructing the 1,2-oxazole ring from these precursors involves a [4+1] cycloaddition reaction. This approach utilizes an α-haloketone oxime, which provides a four-atom fragment, and an isocyanide, which serves as the one-atom component. The reaction, conducted in the presence of a base like sodium carbonate, results in the formation of 5-substituted aminoisoxazoles, which are derivatives of the core 1,2-oxazole structure. nih.gov

Nitrile Oxides and Dipolarophiles

The 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles (such as alkenes and alkynes) is one of the most fundamental and widely used methods for synthesizing the 1,2-oxazole ring system. nih.gov Nitrile oxides, which are highly reactive intermediates, can be generated in situ from various precursors, including aldoximes, α-nitroketones, or hydroximoyl chlorides, to prevent their rapid dimerization. nih.govwpmucdn.com

The reaction with an alkyne as the dipolarophile directly yields a substituted 1,2-oxazole. When an alkene is used, the initial product is a 2-isoxazoline (a dihydro-1,2-oxazole), which can then be oxidized to the aromatic 1,2-oxazole. The regioselectivity of the cycloaddition is a key aspect, often leading to the formation of 5-substituted isoxazoles from terminal alkenes or alkynes. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole/Isoxazoline Synthesis

1,3-Dipole Precursor Dipolarophile Product Type Reference
α-Nitroketone Alkene/Alkyne Isoxazoline/Isoxazole nih.gov
Aldoxime Alkyne 3,5-Disubstituted Isoxazole organic-chemistry.org

β-Enamino Ketoesters

β-Enamino ketoesters serve as versatile precursors for the synthesis of various heterocyclic systems, including 1,2-oxazoles. The reaction of a β-enamino ketoester with hydroxylamine hydrochloride provides an efficient route to functionalized 1,2-oxazoles. This condensation reaction proceeds via the formation of an intermediate, followed by cyclization and dehydration to yield the aromatic isoxazole ring. This method allows for the regioselective synthesis of substituted 1,2-oxazoles, offering a valuable tool for building complex molecular architectures.

N-Substituted C-Benzotriazolated Nitrones and Reformatsky Reagents

The reaction between nitrones and Reformatsky reagents (organozinc reagents derived from α-halo esters) is a known method for forming carbon-carbon bonds. wikipedia.org This reaction typically involves the nucleophilic addition of the zinc enolate to the electrophilic carbon of the nitrone. The primary product of this transformation is a β-amino ester or, through cycloaddition, an isoxazolidine (B1194047)—the saturated analog of a 1,2-oxazole. wikipedia.orgnih.gov

While the direct synthesis of aromatic 1,2-oxazoles via this route is not commonly reported, the resulting isoxazolidines are important precursors. These saturated rings can, in principle, be subjected to subsequent oxidation reactions to introduce the double bonds necessary to form the aromatic 1,2-oxazole system. The 1,3-dipolar cycloaddition of nitrones with alkenes is a more direct and widely employed strategy for isoxazolidine synthesis. nih.gov

Cyanohydrins and Carbonyl Compounds

The synthesis of oxazoles from cyanohydrins and aldehydes is famously known as the Fischer oxazole synthesis, a method discovered by Emil Fischer in 1896. ijpsonline.comwikipedia.org This reaction is typically conducted in the presence of anhydrous hydrochloric acid. wikipedia.org The mechanism involves the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with an aldehyde, followed by cyclization and dehydration. wikipedia.org

It is crucial to note that the Fischer synthesis yields 1,3-oxazoles , not the 1,2-oxazole (isoxazole) isomers. The arrangement of the heteroatoms in the final ring is fundamentally different. Therefore, this methodology is not directly applicable for the synthesis of the this compound core structure but is a classic synthesis for the isomeric ring system. wikipedia.orgijpsonline.com

Table 2: Comparison of 1,2-Oxazole and 1,3-Oxazole

Feature 1,2-Oxazole (Isoxazole) 1,3-Oxazole
Heteroatom Positions Nitrogen at position 2, Oxygen at position 1 Nitrogen at position 3, Oxygen at position 1

α-Acylaminoketones

The cyclodehydration of α-acylaminoketones is the basis of the Robinson-Gabriel synthesis, a cornerstone method for the preparation of oxazoles. pharmaguideline.com This reaction is typically promoted by dehydrating agents such as sulfuric acid or polyphosphoric acid. ijpsonline.compharmaguideline.com The process involves the intramolecular cyclization of the α-acylaminoketone, followed by the elimination of a water molecule to form the aromatic ring.

Similar to the Fischer synthesis, the Robinson-Gabriel synthesis and its variations produce 1,3-oxazoles . pharmaguideline.comnih.govnih.gov While α-acylaminoketones are valuable intermediates in heterocyclic chemistry, their direct conversion to 1,2-oxazoles is not a standard transformation. The synthesis of 1,2-oxazoles requires a different combination of precursors that can provide the requisite N-O bond in the final ring structure.

Acid Amides with α-Haloketones or α-Hydroxyketones

The reaction of α-haloketones with primary amides, known as the Bredereck reaction, is a common method for synthesizing substituted 1,3-oxazoles. ijpsonline.comresearchgate.net However, by strategically changing the nitrogen-containing reactant, this general approach can be adapted for the synthesis of 1,2-oxazoles.

Instead of a primary amide, the reaction of an α-haloketone derivative, such as an α-bromoenone, with hydroxylamine can lead to the formation of the 1,2-oxazole ring. rsc.org The reaction of a 1,3-dicarbonyl compound (which can be formed from α-hydroxyketones) with hydroxylamine is also a classic and straightforward method for isoxazole synthesis. wpmucdn.comyoutube.com In this case, the hydroxylamine provides the N-O unit required for the 1,2-oxazole skeleton. The reaction proceeds through the formation of an oxime, followed by intramolecular cyclization and dehydration to afford the final aromatic product. The choice of reaction conditions, particularly the base, can control the regioselectivity of the cyclization. rsc.org

Spectroscopic and Structural Elucidation of 1,2 Oxazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure elucidation, offering precise information about the chemical environment of individual atoms. For 5-(1-Phenoxyethyl)-1,2-oxazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton and carbon signals and confirm the connectivity of the phenoxy, ethyl, and 1,2-oxazole moieties.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the phenoxy group would typically appear in the downfield region (δ 7.0–7.5 ppm). The protons on the 1,2-oxazole ring, specifically at positions 3 and 4, are anticipated to resonate at characteristic chemical shifts; for instance, the H-4 proton in 5-substituted isoxazoles often appears around δ 6.8 ppm. rsc.org The methine proton of the ethyl bridge (-CH-), being adjacent to both an oxygen atom and the oxazole (B20620) ring, would likely appear as a quartet around δ 5.0-5.5 ppm. The methyl protons (-CH₃) of the ethyl group would resonate further upfield as a doublet, coupled to the methine proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Oxazole H-38.0 - 8.5d~1.7
Oxazole H-46.7 - 6.9d~1.7
Phenoxy Ar-H (ortho)6.9 - 7.1m-
Phenoxy Ar-H (meta, para)7.2 - 7.4m-
-O-CH(CH₃)-5.2 - 5.6q~6.8
-CH(CH₃)-1.7 - 1.9d~6.8

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The three carbon atoms of the 1,2-oxazole ring have characteristic chemical shifts that are sensitive to the substitution pattern. In 5-substituted 1,2-oxazoles, the C-5 carbon is typically the most downfield signal (δ ~170-180 ppm), followed by C-3 (δ ~150 ppm) and C-4 (δ ~97-108 ppm). rsc.orgbeilstein-journals.org The carbons of the phenoxy group would appear in the aromatic region (δ 115–160 ppm). The aliphatic carbons of the ethyl bridge would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Oxazole C-3149 - 152
Oxazole C-4100 - 108
Oxazole C-5175 - 180
-O-CH(CH₃)-75 - 80
-CH(CH₃)-20 - 25
Phenoxy C-ipso155 - 158
Phenoxy C-ortho115 - 118
Phenoxy C-meta129 - 131
Phenoxy C-para122 - 125

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atom within the heterocyclic ring, offering valuable data for distinguishing between isomers. mdpi.comsci-hub.ru For the 1,2-oxazole ring, the nitrogen atom is expected to have a characteristic chemical shift. In studies of related 1,2-oxazole derivatives, the nitrogen resonance has been observed at approximately δ -3.1 ppm. beilstein-journals.org This technique can be particularly useful in confirming the N-O linkage characteristic of the 1,2-oxazole (isoxazole) core, as the chemical shift is highly sensitive to the electronic environment of the nitrogen atom. sci-hub.ru

Advanced 2D NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY, ADEQUATE)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between atoms. ipb.pt

COSY (Correlation Spectroscopy) would confirm proton-proton couplings, most notably between the methine (-CH-) and methyl (-CH₃) protons of the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is essential for piecing together the molecular fragments. Key correlations would be expected from the methine proton of the ethyl group to the C-5 carbon of the oxazole ring and the ipso-carbon of the phenoxy group, confirming the connectivity of the three main structural units.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities between protons, helping to define the molecule's preferred conformation. For example, correlations between the ethyl bridge protons and protons on the phenoxy and oxazole rings would provide spatial information.

Mass Spectrometry (MS) Characterization

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound (C₁₁H₁₁NO₂) would be expected to show a molecular ion (M⁺) peak at m/z 189. The fragmentation of 1,2-oxazoles is often initiated by the cleavage of the weak N-O bond, leading to a cascade of further bond cleavages. clockss.org Key fragments could include ions corresponding to the phenoxyethyl cation and the 1,2-oxazole ring, as well as subsequent losses of small neutral molecules like CO, HCN, or acetylene (B1199291) derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental composition of the molecule. rsc.orgamazonaws.com This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm the formula C₁₁H₁₁NO₂ by matching the experimentally measured mass to the calculated exact mass (189.07898 for the neutral molecule). This confirmation is a critical component of rigorous structure proof.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For 1,2-oxazole structures, the IR spectrum is characterized by specific absorption bands corresponding to the vibrations of the heterocyclic ring and its substituents.

The 1,2-oxazole ring itself exhibits a series of characteristic vibrations. These typically include C=N stretching, C=C stretching, and N-O and C-O ring stretching modes. The exact frequencies of these vibrations can be influenced by the nature and position of substituents on the ring. For the parent oxazole molecule, mass-selective IR spectra have been recorded and analyzed to understand its molecular interactions. aip.orgresearchgate.net

In the case of this compound, the spectrum would be a composite of signals from the 1,2-oxazole ring and the phenoxyethyl substituent. Key expected vibrational bands would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹ from the phenoxy group.

Aliphatic C-H stretching: Arising from the ethyl group, usually found in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: Associated with the 1,2-oxazole ring, generally appearing in the 1400-1650 cm⁻¹ range.

Aromatic C=C stretching: From the phenyl ring, also in the 1400-1600 cm⁻¹ region.

C-O-C stretching: The ether linkage in the phenoxy group would produce a strong, characteristic band, typically between 1000-1300 cm⁻¹.

N-O stretching: A key vibration for the oxazole ring, usually found in the 900-1400 cm⁻¹ range.

The table below summarizes the expected characteristic IR absorption frequencies for this compound based on typical functional group regions.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Phenyl RingC-H stretch3100-3000
Ethyl GroupC-H stretch2980-2850
1,2-Oxazole & Phenyl RingsC=N, C=C stretch1650-1400
Phenoxy GroupC-O-C asymmetric stretch1260-1200
Phenoxy GroupC-O-C symmetric stretch1075-1020
1,2-Oxazole RingN-O stretch1400-900
1,2-Oxazole & Phenyl RingsC-H out-of-plane bend900-675

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically from a bonding or non-bonding orbital to an anti-bonding orbital. The absorption spectra of oxazole and its isomer isoxazole (B147169) have been studied both experimentally and theoretically. nih.govacs.org The parent oxazole molecule exhibits a broad absorption peak around 6.0 eV (~207 nm), which is attributed to a π→π* electronic transition. nih.govacs.org

For this compound, the UV-Vis spectrum would be influenced by both the 1,2-oxazole ring and the phenoxy group, which is also a chromophore. The presence of the aromatic phenoxy group conjugated with the oxazole system is expected to lead to:

Bathochromic Shift: A shift of the absorption maximum to a longer wavelength (a "red shift") compared to the unsubstituted oxazole.

Hyperchromic Effect: An increase in the molar absorptivity (intensity) of the absorption band.

Time-resolved photoelectron spectroscopy has been employed to investigate the excited-state relaxation pathways of oxazole upon UV light excitation. nih.govresearchgate.net These studies reveal that upon excitation to the bright ππ* state, the molecule undergoes complex dynamics. nih.govresearchgate.net For oxazole, the excited-state dynamics are relatively slow (around 85 fs), a phenomenon attributed to a small energy barrier between the ππ* state and a dissociative πσ* state that suppresses direct ring-opening. nih.govresearchgate.net Such photophysical studies are crucial for understanding the stability and reactivity of these heterocyclic compounds under UV irradiation.

Core-Level Spectroscopy of Oxazoles (XAS, XPS, AES)

Core-level spectroscopy techniques provide element-specific information about the electronic structure and chemical environment of atoms within a molecule. stanford.edu These methods involve the excitation or ionization of core-level electrons (e.g., from the 1s orbital). Studies on the parent oxazole molecule using X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), and Auger Electron Spectroscopy (AES) at the carbon, nitrogen, and oxygen K-edges have provided a detailed understanding of its electronic structure. researchgate.netaip.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS): This technique measures the binding energies of core-level electrons, which are sensitive to the chemical environment of the atom. stanford.eduwisc.edu In this compound, XPS would be able to distinguish between the different carbon, oxygen, and nitrogen atoms. For example, the C1s spectrum would show distinct peaks for the carbons in the oxazole ring, the ethyl group, and the phenoxy group due to their different bonding and oxidation states. Similarly, the O1s spectrum would differentiate the oxygen in the oxazole ring from the ether oxygen. For a complete description of XPS spectra, orbital correlation and relaxation effects must be considered. aip.orgnih.gov

X-ray Absorption Spectroscopy (XAS): XAS probes the transition of a core electron to unoccupied molecular orbitals. stanford.eduwisc.edu It provides information about the empty valence states. wisc.edu Studies have shown that the nitrogen and oxygen K-edge XA spectra of oxazole are sensitive to the amount of dynamical electron correlation included in theoretical descriptions. aip.orgnih.gov

Auger Electron Spectroscopy (AES): AES involves the decay of a core-hole state, where a valence electron fills the core hole and another valence electron (the Auger electron) is ejected. stanford.eduresearchgate.net The kinetic energy of the Auger electron is characteristic of the element and its chemical environment. For oxazole, normal AES is dominated by a singlet excitation channel, while resonant AES is more complex. researchgate.netnih.gov

The table below outlines the distinct atomic environments in this compound that could be probed by core-level spectroscopy.

AtomChemical EnvironmentTechnique(s)
N1,2-Oxazole ringXPS, XAS, AES
O1,2-Oxazole ringXPS, XAS, AES
OPhenoxy ether linkageXPS, XAS, AES
CC5 of 1,2-Oxazole ringXPS, XAS, AES
COther carbons of 1,2-Oxazole ringXPS, XAS, AES
CMethine (-CH-) of ethyl groupXPS, XAS, AES
CMethyl (-CH₃) of ethyl groupXPS, XAS, AES
CC-O of Phenyl ringXPS, XAS, AES
COther carbons of Phenyl ringXPS, XAS, AES

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.com This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. creative-biostructure.com

While the specific crystal structure of this compound is not detailed in the provided sources, an XRD analysis would yield critical structural information. The process involves diffracting X-rays off a single crystal of the compound to determine the arrangement of atoms within the crystal lattice. creative-biostructure.com

An XRD study of this compound would precisely define:

Connectivity and Constitution: Confirming the covalent bonding framework and the identity of the molecule.

Conformation: Determining the spatial orientation of the phenoxyethyl substituent relative to the 1,2-oxazole ring. This includes the torsion angles around the C5-C(ethyl), C(ethyl)-O, and O-C(phenyl) bonds.

Stereochemistry: Unambiguously assigning the absolute configuration (R or S) at the chiral center of the 1-phenoxyethyl group, assuming a chiral sample is crystallized.

Ring Geometry: Measuring the bond lengths and internal angles of the 1,2-oxazole ring to assess its planarity and any distortions induced by the substituent.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice and identifying any significant non-covalent interactions like hydrogen bonds or π-stacking.

The table below lists the key structural parameters that would be determined from a single-crystal XRD analysis of this compound.

Parameter TypeSpecific Information Provided
Unit Cell Dimensionsa, b, c lattice parameters; α, β, γ angles
Space GroupSymmetry of the crystal lattice
Atomic Coordinatesx, y, z position of each non-hydrogen atom in the unit cell
Bond LengthsPrecise distances between all bonded atoms (e.g., N-O, C=N, C-O)
Bond AnglesAngles between adjacent bonds (e.g., C-N-O, C-C-O)
Torsion AnglesDihedral angles defining the molecule's conformation
Anisotropic DisplacementThermal motion of atoms in the crystal

Reactivity and Derivatization Strategies for 1,2 Oxazoles

Electrophilic Aromatic Substitution Reactions

Electrophilic substitution on the 1,2-oxazole ring is generally challenging due to the electron-withdrawing nature of the heteroatoms. However, the presence of activating, electron-donating groups can facilitate these reactions. copbela.orgtandfonline.com The preferred site of electrophilic attack is typically the C5 position. copbela.orgtandfonline.comslideshare.net

Studies have shown that for an oxazole (B20620) ring to undergo electrophilic substitution, the presence of an electron-releasing substituent is often necessary. pharmaguideline.com The reactivity of the positions in the oxazole ring towards electrophiles follows the order C4 > C5 > C2. pharmaguideline.com However, other sources indicate that the preferred position of attack is C5. copbela.orgtandfonline.comslideshare.net It's important to note that highly electron-deficient oxazolium cations are resistant to reactions like nitration, sulfonation, and chlorosulfonation. pharmaguideline.com

Deprotonation and Ring Rearrangements

Deprotonation of 1,2-oxazoles can lead to various outcomes, including ring-opening and rearrangement reactions. The acidity of the ring protons can vary depending on their position. For the related 1,3-oxazole, the order of acidity is C2 > C5 > C4. tandfonline.com Deprotonation at the C2 position of 1,3-oxazole can lead to an equilibrium between the lithiated salt and a ring-opened enolate-isonitrile. wikipedia.org

In the case of 1,2-oxazoles, deprotonation at the C3 position can induce cleavage of the O-N bond and subsequent ring-opening. nsf.gov In contrast, deprotonation at the C4 and C5 positions yields the corresponding isoxazolide anions. nsf.gov The relative prevalence of these deprotonation pathways can be influenced by the reaction conditions. nsf.gov

A notable rearrangement is the Cornforth rearrangement, a thermal process observed in 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org

Nucleophilic Reactivity and Ring Cleavage Tendencies

The 1,2-oxazole ring is susceptible to nucleophilic attack, often leading to ring cleavage rather than direct substitution. slideshare.netpharmaguideline.com This susceptibility is attributed to the inherent strain and the weak N-O bond within the ring. researchgate.net The C2 position is the most electron-deficient and, therefore, a primary target for nucleophiles, especially when electron-withdrawing groups are present at C4. pharmaguideline.com

While direct nucleophilic substitution is uncommon, it can occur if a good leaving group, such as a halogen, is present at the C2 position. pharmaguideline.com However, in many instances, nucleophilic attack results in the opening of the oxazole ring. pharmaguideline.com For example, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form imidazoles. pharmaguideline.com Similarly, oxidizing agents like cold potassium permanganate, chromic acid, and ozone can also induce ring opening. pharmaguideline.com

DFT calculations on arene-fused 1,2-oxazole N-oxides indicate that the N-O dipole distorts the σ and π framework, increasing the ring's susceptibility to opening. researchgate.net

Cycloaddition Reactions, including Diels-Alder

1,2-Oxazoles can participate as dienes in Diels-Alder reactions, a valuable method for synthesizing pyridines and furans. wikipedia.orgresearchgate.net The cycloaddition of oxazoles with dienophiles like alkenes and alkynes is facilitated by electron-releasing substituents on the oxazole ring. pharmaguideline.com The initial [4+2] cycloaddition forms a bicyclic intermediate which can then undergo further transformations. wikipedia.orgresearchgate.net

The reactivity of oxazoles in Diels-Alder reactions can be enhanced by the addition of an alkyl group or a Brønsted or Lewis acid to the nitrogen atom. nih.govacs.org This modification stabilizes the transition state and lowers the activation energy barrier. nih.govacs.org The reaction of oxazoles with maleic anhydride (B1165640) or maleic acid has been reported to yield cinchomeronic acids through an initial 1,4-cycloadduct that subsequently rearranges. pageplace.de

Unusual Diels-Alder reactions have also been observed, such as the reaction of oxazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), which results in a formal [3+2] cycloaddition accompanied by ring opening of the oxazole. acgpubs.org

Hydrolysis and Functional Group Transformations (e.g., Imino-Oxazole Hydrolysis)

The hydrolysis of 1,2-oxazole derivatives can be a useful transformation. For example, the acidic hydrolysis of 5-imino-1,2-oxazoles with 20% HCl can afford 1,2-oxazol-5-ones in high yields. clockss.org This reaction provides a pathway to functionalized 1,2-oxazole cores. clockss.org This method has also been developed into a one-pot protocol for the synthesis of 1,2-oxazol-5-ones from 2-bromopropionitrile (B99969) and other precursors. clockss.org

The hydrolysis of related oxazolidines has also been studied, revealing that these compounds can undergo facile and complete hydrolysis across a wide pH range. nih.gov Furthermore, the hydrolysis of oxazole derivatives can be a key step in the synthesis of other valuable compounds, such as the FDA-approved prodrug 5-aminolevulinic acid (5-ALA) from an oxazole precursor. acs.org

Derivatization with Isocyanates and other Reagents

1,2-Oxazoles can be derivatized using a variety of reagents, including isocyanates. For instance, 5-imino-1,2-oxazoles react with phenyl isocyanate to yield the corresponding urea (B33335) derivatives in high yields. clockss.org This demonstrates a practical method for introducing new functional groups onto the 1,2-oxazole scaffold.

Derivatization can also be achieved through reactions with other electrophiles. For example, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at the C-5 position allows for reaction with various electrophiles, followed by nucleophilic displacement of the sulfonyl group, providing a general route to 2,5-disubstituted-1,3-oxazoles. nih.gov

Isomerization Reactions of 1,2-Oxazole Derivatives

Isomerization reactions represent a significant pathway for transforming 1,2-oxazole derivatives into other heterocyclic systems. A key example is the photoinduced rearrangement of isoxazoles to oxazoles, which proceeds through an azirine intermediate. wikipedia.org

Furthermore, Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxy/5-aminoisoxazoles can lead to the formation of isoxazole-4-carboxylic acid derivatives. acs.org Under different conditions, 4-formyl-5-methoxyisoxazoles can isomerize to methyl oxazole-4-carboxylates. acs.org These isomerizations often involve the formation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines, which can then rearrange to either isoxazoles or oxazoles depending on the reaction conditions. acs.orgnanobioletters.com

The following table provides a summary of the key reactivity patterns discussed:

Reaction TypeReagents/ConditionsProductsKey Findings
Electrophilic Aromatic Substitution Activating groups presentC5-substituted 1,2-oxazolesFavored at C5; requires electron-donating groups. copbela.orgtandfonline.comslideshare.net
Deprotonation & Rearrangement BaseRing-opened products, rearranged isomersSite of deprotonation dictates outcome. nsf.gov
Nucleophilic Reactivity Nucleophiles (e.g., NH3)Ring-cleaved products, imidazolesRing cleavage is a common outcome. slideshare.netpharmaguideline.com
Diels-Alder Cycloaddition Alkenes, alkynesPyridines, furansA versatile method for synthesizing other heterocycles. wikipedia.orgresearchgate.net
Hydrolysis Acid (e.g., 20% HCl)1,2-oxazol-5-onesUseful for functional group transformation. clockss.org
Derivatization with Isocyanates Phenyl isocyanateUrea derivativesIntroduces new functional groups. clockss.org
Isomerization Light (photolysis), Fe(II) catalystOxazoles, other isoxazole (B147169) isomersCan be induced by various stimuli. wikipedia.orgacs.org

Computational and Theoretical Studies of 1,2 Oxazoles

Density Functional Theory (DFT) Calculations

DFT has become a standard method for studying organic molecules, providing a balance between accuracy and computational cost. irjweb.com It is used to determine various electronic and structural properties of 1,2-oxazole derivatives.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. a3s.fi For 1,2-oxazole derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are used to calculate the optimized molecular structure. ajchem-a.comresearchgate.net This process determines bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. a3s.figaussian.com The optimized geometry reveals that the 1,2-oxazole ring is nearly planar. scispace.com The electronic structure of the molecule, which includes the distribution of electron density, can also be analyzed. researchgate.net For instance, the calculated bond lengths and angles for an oxazole (B20620) ring, such as N15–C16–O12 and O12–C13–C14 bond angles being 114.1° and 107.4° respectively, provide insight into the molecule's structural framework. irjweb.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state. scispace.comnih.gov For oxazole derivatives, the HOMO-LUMO gap can be calculated to predict their reactivity. scispace.comnih.gov For example, a study on an oxazole derivative reported a HOMO-LUMO energy gap of 4.8435 eV. irjweb.com The distribution of electron density in the HOMO and LUMO can identify the most likely sites for electrophilic and nucleophilic attacks. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for an Oxazole Derivative.
ParameterEnergy (eV)
EHOMO-5.6518
ELUMO-0.8083
ΔE (HOMO-LUMO Gap)4.8435

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify a molecule's reactivity. nih.govresearchgate.net These parameters, derived using Koopmans' theorem, include: ajchem-a.com

Chemical Potential (μ): Measures the escaping tendency of an electron from a system. scielo.br It is calculated as μ = (EHOMO + ELUMO) / 2. ajchem-a.com Electrons flow from a molecule with a higher chemical potential to one with a lower chemical potential. nih.gov

Global Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. scielo.br It is calculated as η = (ELUMO - EHOMO) / 2. ajchem-a.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Global Chemical Softness (S): The reciprocal of global hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons. ajchem-a.comnih.gov

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. scielo.br It is defined as ω = μ² / (2η). ajchem-a.com

These parameters provide a quantitative basis for comparing the reactivity of different molecules. nih.gov

Table 2: Calculated Global Chemical Reactivity Descriptors for an Oxazole Derivative.
DescriptorCalculated Value (eV)
Chemical Potential (μ)-3.23005
Global Chemical Hardness (η)2.42175
Global Chemical Softness (S)0.4129
Electrophilicity Index (ω)2.1545

Conceptual DFT provides a framework for defining and calculating chemical concepts from the principles of density functional theory. nih.gov One of the key tools in conceptual DFT is the dual descriptor , denoted as f⁽²⁾(r). nih.gov This descriptor is the second derivative of the electron density with respect to the number of electrons and can simultaneously identify the sites within a molecule that are most susceptible to nucleophilic and electrophilic attacks. researchgate.net The dual descriptor helps in understanding local chemical reactivity by revealing regions where the electron density is likely to increase (nucleophilic attack) or decrease (electrophilic attack). researchgate.net This approach has been successfully applied to understand pericyclic reactions and can be used to analyze the reactivity of the 1,2-oxazole ring system. nih.gov

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. bnl.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. bnl.gov

For a molecule like 5-(1-Phenoxyethyl)-1,2-oxazole, MD simulations can be used to explore its conformational flexibility, particularly the rotation around single bonds. ajchem-a.com These simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor. mdpi.com By analyzing the trajectory, one can calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. ajchem-a.com MD simulations are particularly valuable in drug design for understanding ligand-receptor interactions and binding stability. nih.gov

Quantum Chemical Methods for Spectroscopic Prediction (e.g., EOM-CCSD, TDDFT, MS-RASPT2 for XAS, XPS, AES)

Advanced quantum chemical methods are pivotal for the accurate prediction and interpretation of various spectroscopic data for the 1,2-oxazole core. Techniques such as Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD), Time-Dependent Density Functional Theory (TDDFT), and Multi-State Restricted-Active-Space Perturbation Theory of Second Order (MS-RASPT2) are employed to simulate X-ray Absorption (XAS), X-ray Photoelectron (XPS), and Auger Electron Spectra (AES). osti.govresearchgate.net

A comprehensive study on the oxazole molecule, a related isomer, utilized these state-of-the-art theoretical methods to characterize its electronic structure in the gas phase. osti.gov The investigation compared simulated spectra with experimental data for carbon, nitrogen, and oxygen K-edges. osti.gov

Key findings from these computational approaches include:

EOM-CCSD: The frozen-core core-valence separated EOM-CCSD (fc-CVS-EOM-CCSD) method has been successfully used to calculate PES, XPS, and XAS spectra. osti.gov For XPS, simulations at the fc-CVS-EOM-CCSD level show good agreement with experimental spectra after applying a broadening factor and a shift to align with experimental data. osti.gov In resonant AES, coupled-cluster theory accurately describes the participator decay channels, which are dominant at higher kinetic energies. researchgate.net

TDDFT: TDDFT is a popular and computationally less demanding method for simulating XAS. osti.gov Studies on various organic molecules have shown that TDDFT can provide reliable predictions for K-edge transition energies, although its accuracy can be enhanced with empirical shifts. researchgate.net For hydroxyphenyl-oxazole derivatives, TDDFT has been used to investigate excited-state intramolecular proton transfer (ESIPT) mechanisms, successfully reproducing experimental steady-state spectra. researchgate.net

MS-RASPT2: For Auger Electron Spectroscopy (AES), MS-RASPT2 coupled with the one-center approximation (OCA) has been implemented to calculate Auger intensities. osti.govacs.orgchemrxiv.orgdtu.dk This approach is particularly effective for describing the more complex spectator decay channels in resonant AES, which are not as well-handled by coupled-cluster methods. researchgate.net The OCA-RASPT2 method has been successfully used for calculating Auger spectra in small and medium-sized molecules. researchgate.net

These theoretical methods are crucial for a complete understanding of the electronic transitions and decay processes in the 1,2-oxazole ring system. The choice of method often involves a trade-off between computational cost and accuracy, with EOM-CCSD generally providing benchmark-quality results, while TDDFT offers a practical alternative for larger systems. osti.govresearchgate.net

Molecular Docking Studies of 1,2-Oxazole Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery and for understanding the structure-activity relationships of compounds like those containing the 1,2-oxazole scaffold. researchgate.netnih.govmdpi.com Studies on various 1,2-oxazole derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors involved in cancer and other diseases. researchgate.netunipa.itnih.gov

For instance, docking studies on benzo[d]oxazole-functionalized triazole hybrids, which share structural similarities with the oxazole core, have explored their binding orientations within target proteins. nih.gov Similarly, isoxazole (B147169) derivatives have been designed and docked against microbial protein targets to assess their potential as antibacterial agents. researchgate.net

Ligand-Target Interactions (e.g., pi-pi stacking, H-bonding, van der Waals)

The binding of 1,2-oxazole scaffolds to biological targets is mediated by a variety of non-covalent interactions. The specific nature and geometry of these interactions determine the stability of the ligand-receptor complex. rsc.org

Hydrogen Bonding: The nitrogen and oxygen atoms within the 1,2-oxazole ring can act as hydrogen bond acceptors. Studies on complexes of oxazole with water show that the nitrogen atom is a stronger hydrogen bond acceptor than the oxygen atom. researchgate.net In docking studies, hydrogen bonds are frequently observed between the oxazole core or its substituents and amino acid residues like serine and histidine in the protein's active site. rsc.orgrroij.com

Pi-Pi Stacking: The aromatic nature of the 1,2-oxazole ring allows it to participate in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. rsc.orgarabjchem.org These interactions are crucial for the stabilization of the ligand in the binding pocket. arabjchem.orgresearchgate.netresearchgate.netmdpi.com

The following table summarizes the types of interactions observed in docking studies of various oxazole and isoxazole derivatives.

Interaction TypeInteracting Ligand MoietyInteracting Protein Residues (Examples)References
Hydrogen Bonding Oxazole/Isoxazole ring N/O atoms, substituent groupsSer, His, Arg, Lys, Glu rsc.orgresearchgate.netrroij.com
Pi-Pi Stacking Oxazole/Isoxazole aromatic ring, phenyl substituentsTyr, Phe, Trp rsc.orgarabjchem.org
Van der Waals Entire ligand structureHydrophobic residues (Leu, Val, Ile) rsc.orgeuropa.eusmu.edu
Pi-Alkyl Aromatic ringsAlkyl side chains (Ala, Val, Leu) rroij.com

Binding Affinity Predictions

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value provides an estimate of the strength of the interaction between the ligand and the target protein, with lower energy values typically indicating stronger binding. researchgate.netrroij.com

In silico studies on oxazole and isoxazole derivatives have identified compounds with high predicted binding affinities for various targets. For example, in a study targeting the human peroxisome proliferator-activated receptor gamma (PPARγ), several oxazole derivatives exhibited high docking scores, comparable to or better than the standard drug Rosiglitazone, suggesting they could be potent candidates for diabetes treatment. rroij.com Another study focused on designing novel isoxazole derivatives as potential antibacterial agents reported compounds with strong binding affinities for targets like DNA Ligase and Topoisomerase. researchgate.net

The table below presents examples of predicted binding affinities for different oxazole/isoxazole derivatives against specific protein targets, as reported in the literature.

Compound ClassProtein TargetPredicted Binding Energy (kcal/mol) / Dock ScoreConclusion from StudyReferences
Oxazole DerivativesPeroxisome Proliferator Activator Receptor gamma (PPARγ)Docking Scores: 0.71 to 0.85Derivatives showed high affinity and interaction, suggesting potential as antidiabetic drug candidates. rroij.com
Isoxazole DerivativesDNA Ligase, Topoisomerase, Sterol demethylaseBinding Scores indicating strong affinityDesigned compounds may be effective inhibitors of microbial proteins, serving as leads for new antibacterial drugs. researchgate.net
Oxazole-based OxadiazoleTyrosine KinaseIC₅₀ values (µM): 8.50 to 26.80Docking studies supported the in vitro findings, identifying potent anti-leukemic agents. mdpi.com
Benzo[d]oxazole HybridsAnticancer Target (1U9E)IC₅₀ values (µM): 2.10 to >10Docking explored binding orientations and correlated well with anticancer activity. nih.gov

These computational predictions are invaluable for prioritizing compounds for synthesis and further biological evaluation, thereby accelerating the drug discovery process.

Biological Activity and Medicinal Chemistry Applications of 1,2 Oxazoles Excluding Clinical Human Trials

Role of 1,2-Oxazole as a Pharmacophore and Scaffold in Drug Design

The 1,2-oxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent structural motif in medicinal chemistry. unipa.it Its significance lies in its function as both a pharmacophore and a versatile scaffold for drug design. aaup.eduresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. The 1,2-oxazole nucleus, with its distinct electronic properties and hydrogen bonding capabilities, frequently serves as a key component of this pharmacophoric pattern. tandfonline.com

In Vitro Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antitubercular)

The 1,2-oxazole scaffold is a core component in many compounds exhibiting significant antimicrobial properties. Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential to combat a range of pathogenic microorganisms.

Derivatives of 1,2-oxazole have shown promising in vitro activity against both Gram-positive and Gram-negative bacteria. Studies have reported the synthesis of 1,2-oxazole derivatives that were tested against pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Proteus mirabilis. researchgate.net In one study, four synthesized 1,2-oxazole compounds demonstrated antibacterial potential that was higher than the standard drug, ciprofloxacin. researchgate.net Another series of oxazole (B20620) derivatives linked to a pyrazole (B372694) moiety was assessed for antimicrobial potential against S. aureus, E. coli, and P. aeruginosa, showing notable activity. nih.gov The oxadiazole class of antibiotics, which are structurally related to oxazoles, have shown potent activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.govnih.gov

Below is a table summarizing the antibacterial activity of selected 1,2-oxazole and related derivatives from various studies.

Compound TypeBacterial StrainActivity MeasurementResultReference
1,2-Oxazole Derivatives (Compounds 2, 4-6)Staphylococcus aureus, Escherichia coli, Proteus mirabilisAntibacterial PotentialHigher than Ciprofloxacin researchgate.net
Pyrazole-linked oxazole-5-oneS. aureusInhibition Zone (mm) at 30 µg/ml10.6 nih.gov
Pyrazole-linked oxazole-5-oneE. coliInhibition Zone (mm) at 30 µg/ml13.7 nih.gov
Pyrazole-linked oxazole-5-oneP. aeruginosaInhibition Zone (mm) at 30 µg/ml8.5 nih.gov
Oxadiazole ND-421Methicillin-Resistant S. aureus (MRSA) (210 strains)MIC90 (µg/ml)4 nih.gov
N-Mannich base of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thioneBacillus subtilisInhibition ZoneComparable or higher than gentamicin/ampicillin mdpi.com

In addition to antibacterial effects, 1,2-oxazole derivatives have been investigated for their antifungal properties. For instance, new derivatives of 1,2,4-triazoles, which share structural similarities with oxazoles, were tested for antifungal activity against Candida tropicalis, Candida albicans, Cryptococcus neoformans, and Aspergillus flavus. zenodo.org Some synthetic 1,3,4-oxadiazoles were found to be effective against C. albicans, with in vitro activity showing a Minimum Inhibitory Concentration (MIC) of 32 μg/ml. frontiersin.orgresearchgate.net These compounds demonstrated a fungistatic profile and were non-toxic in the evaluated cell lines. frontiersin.org

The table below presents data on the antifungal activity of representative oxazole-related compounds.

Compound TypeFungal StrainActivity MeasurementResultReference
1,3,4-Oxadiazoles (LMM5 and LMM11)Candida albicansMIC (µg/ml)32 frontiersin.org
2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-olCandida speciesMIC (µg·mL−1)64 to 256 mdpi.com
Azole compound (Bay n 7133)Aspergillus nigerFungicidal ActivityFungicidal at clinically relevant concentrations nih.gov
Azole compound (Bay 1 19139)Cryptococcus neoformansSusceptibility in vitroActive, but less so than Ketoconazole nih.gov

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, often leading to increased resistance to antimicrobial agents. Some heterocyclic compounds, including oxazole derivatives, have been shown to interfere with biofilm formation. For example, certain unsaturated 4H-1,3-oxazol-5-ones demonstrated good antibiofilm potential. mdpi.com A study on 1,2,3,5-tetrazine (B1252110) derivatives linked to a benzothiazole (B30560) moiety found that several compounds could prevent biofilm formation by over 50% in bacteria such as Klebsiella aerogenes, Acinetobacter baumannii, and Staphylococcus epidermidis. nih.gov This suggests that the core heterocyclic structures, including those related to oxazoles, can be valuable in developing agents that target this critical aspect of microbial pathogenicity.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of 1,2-oxazole derivatives. These studies reveal how modifications to the chemical structure affect biological activity. For the oxadiazole class of antibiotics, SAR investigations have shown that the nature and position of substituents on the aromatic rings are critical. nih.govconicet.gov.ar For instance, in one series of 1,2,4-oxadiazoles, a hydrogen-bond donor in one of the rings was found to be necessary for antibacterial activity, while hydrogen-bond acceptors were not favored. daneshyari.com Hydrophobic substituents, particularly halogens, on another ring were generally well-tolerated and retained activity. conicet.gov.ar The substitution pattern plays a pivotal role in determining the spectrum and potency of antimicrobial effects. d-nb.info For hybrid molecules containing a 1,2,3-triazole and a 1,3-thiadiazole, the presence of an electron-withdrawing group like a chlorine atom resulted in good inhibitory activity against S. aureus. tandfonline.com These insights guide the rational design of more effective antimicrobial agents based on the oxazole scaffold.

Antiproliferative and Anticancer Activities in Non-Human Cell Lines

The 1,2-oxazole scaffold is a key feature in numerous compounds designed for anticancer applications. unipa.it These derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines in vitro. For example, tricyclic compounds featuring a 1,2-oxazole ring fused to an indazole or indole (B1671886) scaffold have been identified as promising antitumor agents, with some derivatives showing nanomolar growth inhibitory effects across the National Cancer Institute's 60 cancer cell line panel. unipa.it

Researchers have synthesized and evaluated various 1,2,4-oxadiazole (B8745197) derivatives, which have shown noteworthy anticancer activity. researchgate.net A series of 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives exhibited moderate to excellent anticancer potency against MCF-7 (breast), A549 (lung), and MDA-MB-231 (breast) cancer cell lines, with the most active compounds showing IC₅₀ values in the sub-micromolar range. nih.gov Another study on 1,2,4-oxadiazole derivatives containing aryl-sulfonamide units found them to be selectively cytotoxic to melanoma SK-MEL-2 cells under hypoxic conditions, which mimic the environment of solid tumors. nih.gov

The following table summarizes the antiproliferative activity of selected 1,2-oxazole and related derivatives against various cancer cell lines.

Compound TypeCell LineCancer TypeActivity MeasurementResultReference
Resorcinyl isoxazole (B147169) amideHuman Tumor Xenografts (various)VariousGI₅₀2.3 to 49.6 nM unipa.it
1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives (18a–c)MCF-7, A549, MDA-MB-231Breast, LungIC₅₀Sub-micromolar nih.gov
1,2,4-Oxadiazole derivative (14)SK-MEL-2MelanomaCytotoxicitySelective cytotoxicity at 30 µM nih.gov
Hydroxamate and 2-aminobenzamide (B116534) derivatives with 1,2,4-oxadiazole linkersU937, HCT-116, MDA-MB-231, A549, NCI-H661Leukemia, Colon, Breast, LungAntiproliferative ActivitySignificant activity, especially 2-aminobenzamide derivatives nih.gov
1,2,4-Oxadiazole derivative 2B16-F10 (murine)MelanomaAntiproliferative effect2.6 times more selective for B16-F10 than macrophages researchgate.net

Cytotoxicity in Tumor Cell Lines (e.g., HCT-116, HeLa)

Several studies have highlighted the potential of 1,2-oxazole derivatives as cytotoxic agents against various cancer cell lines. For instance, a series of 4,5-diarylisoxazoles demonstrated notable activity. Replacing a hydroxy group with an amino group in these compounds led to a significant increase in cytotoxicity, with one derivative showing IC50 values as low as 0.022 µM in HeLa (cervical cancer) cells and 0.065 µM in HepG2 (liver cancer) cells. Another 5-aminoisoxazole derivative, featuring a trimethoxyphenyl group, exhibited high cytotoxicity with IC50 values ranging from 0.04 to 12 µM across five different human tumor cell lines.

Furthermore, benzodiazepine (B76468) compounds incorporating isoxazole moieties have been tested against both HeLa and HCT-116 (colon cancer) cell lines. Two such compounds, in particular, displayed significant activity, with IC50 values of 15 µM and 16 µM against HeLa cells, and 13 µM and 12 µM against HCT-116 cells, respectively rsc.org.

The following table summarizes the cytotoxic activity of selected 1,2-oxazole derivatives.

Compound ClassCell LineIC50 (µM)
5-Aminoisoxazole DerivativeHeLa0.022
5-Aminoisoxazole DerivativeHepG20.065
Benzodiazepine-Isoxazole HybridHeLa15
Benzodiazepine-Isoxazole HybridHCT-11613
Benzodiazepine-Isoxazole HybridHeLa16
Benzodiazepine-Isoxazole HybridHCT-11612

Enzyme Inhibition Studies (e.g., Topoisomerase I)

While various heterocyclic compounds have been investigated as topoisomerase inhibitors, specific research on 1,2-oxazole derivatives targeting topoisomerase I is limited in the available literature. Topoisomerases are crucial enzymes involved in managing the topological state of DNA and are validated targets for anticancer drugs. Studies have shown that other azole-containing heterocyclic systems, such as thiazole-based stilbene (B7821643) analogs and benzimidazole (B57391) derivatives, can act as potent topoisomerase I or II inhibitors. For example, certain thiazole (B1198619) derivatives have shown potent inhibition of topoisomerase IB, comparable to the well-known inhibitor camptothecin (B557342) researchgate.net. Similarly, some benzimidazole-triazole derivatives have demonstrated significant inhibitory activity against topoisomerase I jddtonline.info. Although these findings are for related heterocyclic systems, they suggest that the broader class of azoles has potential for topoisomerase inhibition, indicating a possible area for future investigation of 1,2-oxazole derivatives.

Anti-inflammatory and Analgesic Properties

Derivatives of 1,2-oxazole have been evaluated for their potential to alleviate inflammation and pain. In preclinical studies, these compounds have shown promising results. For example, a series of newly synthesized oxazole derivatives demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation cup.edu.in. One of the tested derivatives showed maximum anti-inflammatory effect nih.gov. The anti-inflammatory properties of some isoxazole derivatives are linked to their ability to inhibit enzymes like lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory cascade nih.gov.

In addition to anti-inflammatory effects, related oxadiazole derivatives have been shown to possess analgesic properties. Certain 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzathiazole derivatives exhibited potent analgesic activity in in-vivo screening rsc.org.

Antidiabetic Activity

The potential of azole derivatives in managing diabetes has been an area of active research. Specifically, the related 1,3,4-oxadiazole (B1194373) derivatives have been investigated for their antidiabetic properties. These compounds have been found to inhibit key carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase researchgate.net. By inhibiting these enzymes, the rate of glucose release from carbohydrates in the digestive tract is slowed, which helps in managing postprandial hyperglycemia, a common concern in type 2 diabetes researchgate.netijmspr.in. Some sulfonamide-hybrid derivatives of 1,3,4-oxadiazole have also shown promise in lowering blood glucose levels in animal models of type II diabetes nih.gov. While this research focuses on the 1,3,4-oxadiazole isomer, it points to the potential of the broader oxadiazole and isoxazole families as scaffolds for developing new antidiabetic agents.

Antioxidant Activity

Several 1,2-oxazole derivatives have demonstrated significant antioxidant potential in preclinical studies. Fluorophenyl-isoxazole-carboxamides, for instance, were evaluated for their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The results indicated that these compounds possess potent free radical scavenging activity, with some derivatives showing activity superior to the standard antioxidant, Trolox.

The antioxidant potency of these isoxazole-carboxamide derivatives is quantified by their IC50 values in the DPPH assay, as shown in the table below nih.gov.

CompoundDPPH Scavenging IC50 (µg/ml)
Isoxazole Derivative 2a0.45 ± 0.21
Isoxazole Derivative 2c0.47 ± 0.33
Trolox (Standard)3.10 ± 0.92

The in vivo antioxidant capacity of the most potent compound from this series was also confirmed in a mouse model, where it demonstrated a total antioxidant capacity twofold greater than that of the standard antioxidant, Quercetin nih.gov.

Antiparasitic and Anti-leishmanial Activities

The search for new therapeutic agents against parasitic diseases has led to the investigation of various heterocyclic compounds, including 1,2-oxazole derivatives and their isomers. For instance, isoxazole derivatives incorporated with a 1,2,3-triazole moiety have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds showing good activity comparable to the standard drug, Isoniazid researchgate.net. Other research has identified oxazole-containing compounds with impressive activity against M. tuberculosis, including non-replicating forms of the bacterium, and with low toxicity, indicating a high therapeutic index nih.gov.

In the context of anti-leishmanial agents, research has focused on the 1,2,4-oxadiazole isomer. Novel derivatives of 1,2,4-oxadiazole have been studied for their effects on Leishmania infantum, the causative agent of visceral leishmaniasis. One such derivative showed high selectivity against the parasite's promastigote and amastigote forms, with low cytotoxicity towards mammalian cells. This compound was found to induce severe morphological damage to the parasite, leading to cell death nih.gov.

Other Potential Biological Activities in Pre-Clinical Research

Beyond the activities already detailed, 1,2-oxazole derivatives have been explored for a range of other potential therapeutic applications in preclinical settings.

Immunosuppressive and Immunomodulatory Activity: Certain N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of the pro-inflammatory cytokine TNF-α. These findings suggest potential applications in conditions where immunosuppression is desired mdpi.com. Other isoxazole derivatives have demonstrated broader immunoregulatory properties, with some compounds inhibiting the humoral immune response while stimulating certain phases of the cell-mediated response nih.govbrieflands.com.

Anticonvulsant Activity: The 1,3,4-oxadiazole ring, an isomer of 1,2-oxazole, has been incorporated into molecules designed as benzodiazepine receptor agonists. Some of these 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives have shown respectable anticonvulsant effects in pentylenetetrazole-induced convulsion tests in mice.

Antituberculosis Activity: As briefly mentioned earlier, oxazole and isoxazole derivatives have shown significant promise as antitubercular agents. Simple oxazoline (B21484) and oxazole-containing compounds have demonstrated impressive activity against Mycobacterium tuberculosis with very low toxicity nih.gov. Additionally, isoxazole derivatives have been incorporated into other heterocyclic systems to create hybrids with potent antitubercular effects rsc.org.

Agonism of Free Fatty Acid Receptors (GPR40)

Free Fatty Acid Receptor 1 (GPR40), also known as FFA1, has emerged as a significant target for the treatment of type 2 diabetes. Agonists of this receptor have been shown to enhance glucose-stimulated insulin (B600854) secretion. Research into compounds bearing a phenoxymethyl (B101242) oxazole core has demonstrated their potential as potent and selective GPR40 agonists.

A study focused on phenoxymethyl 1,3-oxazoles and 1,2,4-oxadiazoles revealed that these scaffolds can be optimized to produce highly effective GPR40 agonists. The general structure-activity relationship (SAR) indicated that the nature and substitution pattern of the aromatic rings, as well as the linker between the oxazole core and the acidic moiety, are crucial for activity. While specific data for 5-(1-Phenoxyethyl)-1,2-oxazole is not available, its structural similarity to active phenoxymethyl oxazoles suggests it could be a candidate for investigation as a GPR40 agonist.

Below is an interactive data table summarizing the activity of representative phenoxymethyl oxazole derivatives from a known study.

Compound IDStructureGPR40 EC50 (nM)
Compound A 2-(4-((5-(phenoxymethyl)-1,3-oxazol-2-yl)methoxy)phenyl)acetic acid150
Compound B 2-(4-((5-((4-fluorophenoxy)methyl)-1,3-oxazol-2-yl)methoxy)phenyl)acetic acid75
Compound C 2-(3-fluoro-4-((5-(phenoxymethyl)-1,3-oxazol-2-yl)methoxy)phenyl)acetic acid50

This data is representative of the class of compounds and not specific to this compound.

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylase 6 (HDAC6) is a unique enzyme that primarily deacetylates non-histone proteins and has been implicated in the pathology of various diseases, including cancer and neurodegenerative disorders. Consequently, selective HDAC6 inhibitors are of significant therapeutic interest. The oxazole scaffold has been successfully incorporated into potent and selective HDAC6 inhibitors.

A study on oxazole hydroxamates demonstrated that the heterocyclic core plays a critical role in achieving high potency and selectivity for HDAC6 over other HDAC isoforms. mdpi.com For instance, certain oxazole-based inhibitors have shown nanomolar efficacy against HDAC6 with over 200-fold selectivity against HDAC1 and HDAC8. mdpi.com This selectivity is attributed to the specific interactions of the oxazole ring within the active site of the enzyme. The presence of the oxazole moiety in this compound suggests that derivatives of this compound could be explored for HDAC6 inhibitory activity.

The following table presents data for representative oxazole-based HDAC6 inhibitors.

Compound IDStructureHDAC6 IC50 (nM)Selectivity vs. HDAC1
Oxazole-1 N-hydroxy-5-(4-(phenoxymethyl)phenyl)oxazole-2-carboxamide59>200-fold
Oxazole-2 N-hydroxy-5-(4-((4-fluorophenoxy)methyl)phenyl)oxazole-2-carboxamide42>250-fold
Oxazole-3 N-hydroxy-5-(4-((4-chlorophenoxy)methyl)phenyl)oxazole-2-carboxamide38>300-fold

This data is illustrative of the potential of the oxazole scaffold and is not specific to this compound.

Anticonvulsant Potential

The 1,2-oxazole and related oxadiazole cores are found in numerous compounds with demonstrated anticonvulsant properties. Studies on various substituted oxadiazoles (B1248032) and related heterocycles have shown their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net

For example, a series of 2,5-disubstituted-1,3,4-oxadiazoles showed significant anticonvulsant activity, with some compounds exhibiting potency comparable to standard drugs like phenytoin (B1677684) and carbamazepine. researchgate.net The presence of aromatic moieties, such as a phenoxy group, can influence the pharmacokinetic and pharmacodynamic properties of these compounds, potentially enhancing their anticonvulsant effects. While no direct anticonvulsant data exists for this compound, its structural features warrant investigation in this therapeutic area.

Antiallergic Properties

Certain heterocyclic compounds containing oxadiazole rings have been identified as potent antiallergic agents. A study on a series of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles revealed their ability to inhibit the antigen-induced release of histamine (B1213489) from mast cells. Several of these compounds demonstrated oral activity in passive cutaneous anaphylaxis tests in rats, with some showing higher potency than the reference drug disodium (B8443419) cromoglycate.

The bioisosteric relationship between the 1,2-oxazole and 1,3,4-oxadiazole rings suggests that 1,2-oxazole derivatives could also possess antiallergic properties. The specific substitution pattern of this compound may offer a unique profile for interaction with biological targets involved in allergic responses.

Herbicide Applications

The isoxazole ring is a key component in several commercial herbicides. For instance, isoxaflutole (B1672639) is a well-known herbicide that acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). More recent research has explored other isoxazole-containing structures for herbicidal activity.

A study on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides showed that these compounds exhibit significant pre- and post-emergence herbicidal activity against various weeds. nih.gov The mechanism of action for some of these compounds was also linked to HPPD inhibition after metabolic activation. nih.gov The 1,2-oxazole core in this compound, combined with its phenoxyethyl substituent, presents a chemical profile that could be explored for novel herbicidal properties.

The following table shows the herbicidal activity of representative isoxazole carboxamides.

Compound IDStructurePre-emergence Inhibition (%) at 10 mg/L (Abutilon theophrasti)Post-emergence Inhibition (%) at 150 g/ha (Echinochloa crusgalli)
I-26 N-(4-chlorobenzyl)-5-cyclopropylisoxazole-4-carboxamide10085
I-05 N-benzyl-5-cyclopropylisoxazole-4-carboxamide9095

This data highlights the herbicidal potential of the isoxazole scaffold and is not specific to this compound.

Cytocompatibility Studies with Non-Human Cells (e.g., Fibroblasts)

The assessment of cytocompatibility is a crucial step in the development of new therapeutic agents and other chemical products. Studies on various isoxazole derivatives have been conducted to evaluate their effects on non-human cell lines, such as fibroblasts.

In one study, a series of 15 isoxazole derivatives were evaluated for their cytotoxicity against fibroblast cell lines. The results indicated that many of the tested compounds displayed low cytotoxic effects. For example, two derivatives, PUB9 and PUB10, were able to reduce biofilm-forming cells by over 90% while exhibiting no or moderate cytotoxicity against fibroblasts. This suggests that the isoxazole scaffold can be well-tolerated by these cells, which is a positive indicator for potential therapeutic applications. The specific cytocompatibility of this compound would need to be determined through direct experimental evaluation.

Identification of Lead Molecules and Scaffold Modification for Enhanced Biological Activity

The 1,2-oxazole scaffold serves as a versatile starting point for the development of new biologically active molecules. The identification of a lead molecule, a compound with initial desired biological activity, is the first step in the process of drug discovery and development. Subsequent modifications to the lead scaffold are then made to enhance potency, selectivity, and pharmacokinetic properties.

The studies on GPR40 agonists and HDAC6 inhibitors provide excellent examples of this process. In the case of GPR40 agonists, the phenoxymethyl oxazole core was identified as a promising lead. Structure-activity relationship (SAR) studies then guided the modification of the substituents on the phenyl rings and the linker to improve agonist activity. Similarly, for HDAC6 inhibitors, the oxazole hydroxamate scaffold was established as a lead, and further chemical modifications led to compounds with enhanced potency and selectivity. mdpi.com

The compound this compound itself can be considered a potential lead molecule for various applications. Modifications to the phenoxy group (e.g., substitution on the phenyl ring), the ethyl linker, and the 1,2-oxazole ring could be systematically explored to develop derivatives with optimized biological activity for any of the applications discussed above.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-(1-Phenoxyethyl)-1,2-oxazole, and how can regioselectivity be ensured?

  • Methodological Answer : Van Leusen's oxazole synthesis is a robust method for constructing 1,2-oxazole derivatives. This involves reacting aromatic aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol with potassium carbonate under reflux (70°C for 3 hours) . Regioselectivity is achieved by controlling the electronic and steric properties of the aldehyde precursor. For example, β-enamino ketoesters can be cyclized with hydroxylamine hydrochloride to yield 1,2-oxazole rings with high regiochemical fidelity . Post-synthetic modifications, such as Boc deprotection using trifluoroacetic acid, enable further functionalization .

Q. How can 1,2-oxazole derivatives like this compound be characterized using advanced spectroscopic techniques?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and ¹⁵N) is critical for structural confirmation. For instance:

  • The ¹H NMR spectrum of 1,2-oxazole derivatives typically shows a singlet for the oxazole methine proton at δ ~8.46 ppm .
  • ¹⁵N-labeled compounds reveal coupling constants (e.g., ²JH3–N2 = 14.36 Hz) to confirm nitrogen positions .
  • X-ray crystallography provides bond-length validation (e.g., 1,2-oxazole ring bond lengths: C–O ~1.36 Å, C–N ~1.31 Å) .

Q. What are the primary biological targets of 1,2-oxazole derivatives, and how are these activities screened?

  • Methodological Answer : 1,2-oxazole derivatives exhibit diverse bioactivities, such as acetylcholinesterase (AChE) inhibition and MAPK targeting. Screening involves:

  • In vitro enzyme assays (e.g., AChE inhibition using Ellman’s method) .
  • Molecular docking studies to predict binding affinities (e.g., AutoDock for aromatase inhibition screening) .
  • Calcium flux assays to evaluate neurogenic activity via voltage-gated Ca<sup>2+</sup> channels .

Advanced Research Questions

Q. How do substituents on the 1,2-oxazole ring influence biological activity, and what computational tools can predict structure-activity relationships (SAR)?

  • Methodological Answer : Substituents like phenoxyethyl groups modulate lipophilicity and target interactions. For example:

  • Electron-withdrawing groups (e.g., nitro) enhance AChE inhibition by increasing electrophilicity at the oxazole ring .
  • Molecular electrostatic potential (MEP) calculations and density functional theory (DFT) optimize substituent placement for halogen bonding (e.g., Br/I⋯N interactions) .
  • QSAR models using software like Schrödinger or MOE correlate substituent effects with bioactivity .

Q. What experimental strategies resolve contradictions between X-ray crystallography data and theoretical bond-length predictions in 1,2-oxazole derivatives?

  • Methodological Answer : Discrepancies arise from crystal packing forces versus gas-phase calculations. Strategies include:

  • Comparing bond lengths across multiple crystal structures (e.g., C–O bond variations ≤0.02 Å in different oxazole derivatives) .
  • Using periodic boundary conditions in DFT to simulate crystal environments .
  • Validating with solid-state NMR to assess dynamic effects in crystalline lattices .

Q. How can 15N isotopic labeling improve the mechanistic understanding of 1,2-oxazole synthesis and degradation pathways?

  • Methodological Answer : ¹⁵N labeling enables tracking of nitrogen migration during synthesis. For example:

  • In van Leusen’s reaction, ¹⁵N-TosMIC reveals nitrogen incorporation into the oxazole ring via ¹H-¹⁵N HMBC NMR .
  • Degradation studies using ¹⁵N-labeled oxazoles identify hydrolysis intermediates via LC-MS/MS .

Q. What are the challenges in designing 1,2-oxazole-based probes for in vivo neurogenic studies, and how are they addressed?

  • Methodological Answer : Key challenges include blood-brain barrier (BBB) penetration and metabolic stability. Solutions involve:

  • LogP optimization (target ~2–3) using prodrug strategies (e.g., esterification of carboxyl groups) .
  • Radiolabeling (e.g., <sup>11</sup>C) for PET imaging to track biodistribution .
  • In vivo neurogenic assays in zebrafish or rodent models to validate Notch pathway activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.